molecular formula C14H17N5O2S B4583888 N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N'-(1-phenylethyl)thiourea

N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N'-(1-phenylethyl)thiourea

Cat. No. B4583888
M. Wt: 319.38 g/mol
InChI Key: NHRTYYONQUPNIA-UHFFFAOYSA-N
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Description

N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N'-(1-phenylethyl)thiourea is a chemical compound belonging to the class of thioureas, which are known for their versatile applications in chemistry, including medicinal chemistry and material science. Thioureas serve as key intermediates in the synthesis of various heterocyclic compounds due to their reactivity and functional group compatibility.

Synthesis Analysis

The synthesis of related pyrazole-thiourea derivatives involves several key steps, including cyclization, formylation, oxidation, and acylation reactions. For instance, compounds similar to the target molecule have been synthesized through reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, showcasing the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation (Ledenyova et al., 2018).

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of related compounds. For example, the structure of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides was confirmed, demonstrating the importance of structural characterization in understanding the chemical behavior of these molecules (Ledenyova et al., 2018).

Chemical Reactions and Properties

The reactivity of thiourea derivatives towards various chemical reactions underscores their utility in synthetic chemistry. The formation of pyrazole-thiourea derivatives involves interactions with different reagents, leading to a variety of products with potential biological activities. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlights the complex reaction mechanisms these compounds can undergo (Ledenyova et al., 2018).

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The synthesis and reaction mechanisms involving thiourea derivatives and related compounds have been extensively studied. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates an ANRORC rearrangement, indicative of the complex reactions these compounds can undergo, and the potential for creating diverse heterocyclic compounds (Ledenyova et al., 2018).

Catalysis and Chemical Reactions

Thioureas serve as catalysts in various chemical reactions, enhancing enantioselectivity and reactivity. An example includes the highly enantioselective direct conjugate addition of ketones to nitroalkenes promoted by a chiral primary amine-thiourea catalyst, showcasing the utility of thiourea derivatives in catalyzing significant synthetic transformations (Huang & Jacobsen, 2006).

Materials Science and Sensing Applications

Thiourea derivatives have been explored for their potential in materials science, such as in the creation of coordination polymers and chemical sensors. Coordination polymers derived from Ni(II) complexes with bipodal acylthiourea exhibit properties that could be exploited for selective chemical sensing (Hallale et al., 2005).

Antibacterial and Antifungal Applications

Novel heterocyclic compounds containing a thiourea moiety have been synthesized for potential use as antibacterial agents. These compounds show promise against various bacterial strains, highlighting the bioactive potential of thiourea derivatives in pharmaceutical research (Azab et al., 2013).

Advanced Organic Electronics

Thiourea derivatives have been incorporated into polymers for electrochemical and electrochromic applications, demonstrating their versatility in advanced materials and electronic devices (Hu et al., 2013).

properties

IUPAC Name

1-[2-(4-nitropyrazol-1-yl)ethyl]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-11(12-5-3-2-4-6-12)17-14(22)15-7-8-18-10-13(9-16-18)19(20)21/h2-6,9-11H,7-8H2,1H3,(H2,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRTYYONQUPNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-3-(1-phenylethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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